Technical Guide: Chemical and Physical Profiling of[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid
Technical Guide: Chemical and Physical Profiling of[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid
Executive Summary
In the landscape of modern medicinal chemistry, the strategic deployment of bioisosteres is critical for optimizing pharmacokinetic profiles while maintaining target affinity. [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid (CAS No.: 531536-55-7) is a highly versatile synthetic intermediate and pharmacophore building block[1]. By marrying the metabolic stability of a 1,5-disubstituted tetrazole with the reactive versatility of a thioacetic acid moiety, this compound serves as a foundational scaffold for developing novel anti-inflammatory and antimicrobial agents[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, outlines self-validating synthetic protocols, and explores its mechanistic role in drug discovery.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid is essential for formulation and downstream synthesis[1]. The molecular architecture features a tetrazole ring, which is widely recognized as a lipophilic, metabolically stable bioisostere for carboxylic acids. The thioether linkage (-S-CH₂-COOH) provides conformational flexibility, allowing the molecule to adapt to various enzymatic binding pockets. The terminal carboxylic acid ensures excellent aqueous solubility at physiological pH, while the lipophilic cyclopentyl group enhances membrane permeability.
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid |
| CAS Registry Number | 531536-55-7[1] |
| Molecular Formula | C8H12N4O2S[3] |
| Molecular Weight | 228.27 g/mol [3] |
| Structural Class | Tetrazole thioether / Carboxylic acid |
| Hydrogen Bond Donors | 1 (Carboxylic -OH) |
| Hydrogen Bond Acceptors | 6 (Tetrazole Nitrogens, Carbonyl Oxygen, Thioether Sulfur) |
Synthetic Methodology & Validation Protocols
As an application scientist, I emphasize that the synthesis of tetrazole-thioethers must be meticulously controlled to prevent unwanted side reactions, such as N-alkylation. The synthesis is broken down into two major stages: the formation of the tetrazole core and the subsequent regioselective S-alkylation[4]. Every step in the protocol below is designed as a self-validating system to ensure absolute structural integrity.
Protocol 1: Synthesis of 1-Cyclopentyl-1H-tetrazole-5-thiol
Causality: The [3+2] cycloaddition of an isothiocyanate with sodium azide is the most thermodynamically favorable route to 1-substituted tetrazole-5-thiols.
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Reagent Preparation: Dissolve cyclopentyl isothiocyanate (1.0 eq) in a polar aprotic solvent (e.g., DMF) to ensure the complete solvation of the azide salt.
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Cycloaddition: Cautiously add sodium azide (NaN₃, 1.5 eq). Heat the mixture to 80°C for 12 hours.
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Self-Validation Checkpoint: Monitor the reaction via FT-IR. The reaction is complete only when the distinct -N=C=S stretch at ~2100 cm⁻¹ completely disappears.
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Isolation: Cool the reaction to room temperature and acidify with 1M HCl to precipitate the 1-cyclopentyl-1H-tetrazole-5-thiol intermediate. Filter and dry under a vacuum.
Protocol 2: Regioselective S-Alkylation (Target Formation)
Causality: Tetrazole-5-thiols exhibit thiol-thione tautomerism. To drive S-alkylation over N-alkylation, a mild base (K₂CO₃) is used to selectively generate the highly nucleophilic thiolate anion without disrupting the tetrazole core[4].
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Deprotonation: Suspend 1-cyclopentyl-1H-tetrazole-5-thiol (1.0 eq) in acetone. Add anhydrous K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature.
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Alkylation: Dropwise add chloroacetic acid (1.1 eq). Reflux the mixture for 4-6 hours.
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Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the starting thiol spot is entirely consumed.
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Purification: Filter off inorganic salts, concentrate the filtrate, and recrystallize from an ethanol/water gradient to yield pure [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid.
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Critical Analytical Validation: Relying solely on LC-MS is insufficient because N-alkylated and S-alkylated isomers share the same m/z. Heteronuclear Multiple Bond Correlation (HMBC) 2D NMR must be employed to confirm the carbon-sulfur linkage, definitively ruling out N-alkylation.
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Synthetic workflow for[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid via S-alkylation.
Pharmacological Relevance & Biological Activity
Tetrazoles and their derivatives exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and analgesic activities[2]. In drug design, the tetrazole ring mimics the planar, acidic nature of carboxylic acids but resists metabolic degradation (e.g., glucuronidation), thereby extending the compound's half-life.
Specifically, tetrazole-bearing compounds have been synthesized and evaluated as highly selective cyclooxygenase-2 (COX-2) inhibitors[5]. The thioacetic acid appendage in [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid allows the molecule to project into the hydrophilic side-pockets of the COX-2 active site. By competitively binding to COX-2, these derivatives demonstrate significant efficacy in halting the oxidation of arachidonic acid, thereby modulating downstream inflammatory pathways and suppressing the expression of pro-inflammatory cytokines such as TNF-α and IL-6[5].
Furthermore, S-alkylated tetrazoles are frequently utilized in the synthesis of cephalosporin antibiotics, where the tetrazole-thiomethyl side chain enhances antibacterial efficacy against Gram-negative pathogens by interfering with bacterial cell wall synthesis[1].
Mechanism of action for tetrazole-thioacetic acid derivatives in COX-2 inhibition.
References
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Title : 9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | Source : evitachem.com | URL : 1
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Title :[(1-CYCLOPENTYL-1H-TETRAZOL-5-YL)THIO]ACETIC ACID_化工 ... | Source : chembk.com | URL :3
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Title : Potential Pharmacological Activities of Tetrazoles in The New Millennium | Source : sphinxsai.com | URL :2
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Title : Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity | Source : nih.gov | URL :5
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Title : Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring and their biological activity: A review | Source : japsonline.com | URL : 4
Sources
- 1. evitachem.com [evitachem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chembk.com [chembk.com]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

